1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2O3 It is characterized by the presence of a piperidine ring substituted with a methoxy group and a nitro group on the phenyl ring, and a dimethylamino group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:
Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce the nitro group at the 4-position of the phenyl ring.
Piperidine Ring Formation: The nitrated intermediate is then reacted with N,N-dimethylpiperidine under suitable conditions to form the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products such as 3-methoxy-4-nitrobenzaldehyde or 3-methoxy-4-nitrobenzoic acid.
Reduction: Products such as 1-(3-methoxy-4-aminophenyl)-N,N-dimethylpiperidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness
1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring, as well as a dimethylamino group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-15(2)11-6-8-16(9-7-11)12-4-5-13(17(18)19)14(10-12)20-3/h4-5,10-11H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVSRJZDEMTYLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725832 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089279-90-2 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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